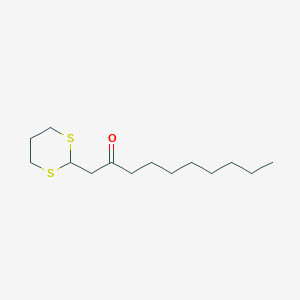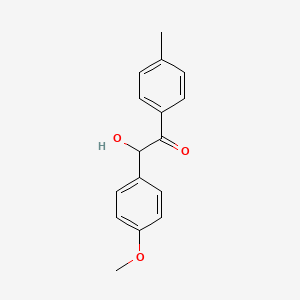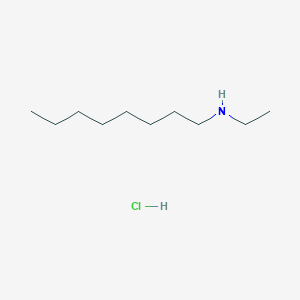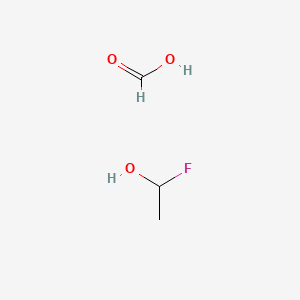![molecular formula C12H14O B14298917 Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- CAS No. 126110-28-9](/img/structure/B14298917.png)
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-: is a bicyclic compound characterized by a hexane ring fused with a cyclopropane ring and a hydroxyl group at the second position, along with a phenyl group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of bicyclo[3.1.0]hexane derivatives.
Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Biology:
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.
Medicine:
Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but share some structural similarities.
Uniqueness: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is unique due to the presence of both a hydroxyl group and a phenyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Eigenschaften
CAS-Nummer |
126110-28-9 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-phenylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2 |
InChI-Schlüssel |
MGJXZLRYSZHEPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)




![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)

![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)


